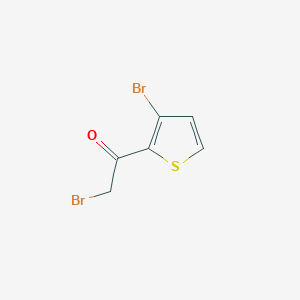

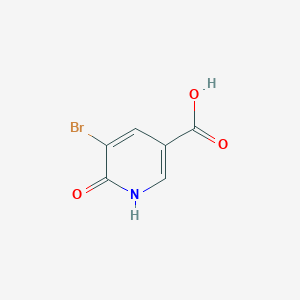

![molecular formula C11H15NO2 B1273887 3-[(1-Phenylethyl)amino]propanoic acid CAS No. 95350-05-3](/img/structure/B1273887.png)

3-[(1-Phenylethyl)amino]propanoic acid

Übersicht

Beschreibung

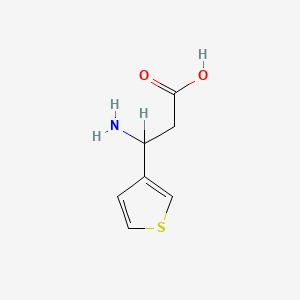

The compound 3-[(1-Phenylethyl)amino]propanoic acid is a β-amino acid derivative, which is structurally related to naturally occurring amino acids but with an additional phenylethyl group attached to the nitrogen atom. This structural modification can impart different physical, chemical, and biological properties compared to natural amino acids.

Synthesis Analysis

The synthesis of β-amino acid derivatives, such as 3-[(1-Phenylethyl)amino]propanoic acid, often involves methods like the Hantzsch synthesis or modifications thereof. For instance, derivatives with thiazole and aromatic substituents have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method, as described in the synthesis of related compounds . Additionally, analogs with carboxyamide side chains have been synthesized and evaluated for biological activity, indicating a variety of synthetic approaches for β-amino acid derivatives .

Molecular Structure Analysis

The molecular structure of β-amino acid derivatives is confirmed using spectroscopic methods such as IR, ^1H, and ^13C NMR spectroscopy, alongside elemental analysis . The presence of substituents like the phenylethyl group can influence the molecular conformation and the overall stereochemistry of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

β-Amino acid derivatives can participate in various chemical reactions due to their functional groups. For example, the carboxylic acid group can be involved in esterification or amidation reactions, while the amino group can be acylated or alkylated. The phenylethyl group can also undergo electrophilic aromatic substitution reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the acid's vibrational and electronic structure, as demonstrated by DFT studies and spectroscopic analysis . The presence of substituents can also impact the compound's reactivity and interaction with biological targets, as seen in the synthesis of phosphorus analogs of phenylalanine, which exhibit strong inhibitory activity on certain biological processes .

Relevant Case Studies

Case studies involving β-amino acid derivatives often focus on their biological activities. For example, some synthesized compounds have shown antimicrobial activity and the ability to promote plant growth . Others have been evaluated as receptor antagonists, providing insights into their potential therapeutic applications . The synthesis and properties of unnatural amino acids, like those with fluorine substituents, have been studied for their potential use in drug design and as building blocks in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

3-[(1-Phenylethyl)amino]propanoic acid derivatives have been explored as corrosion inhibitors. For instance, a study on amino acid-based imidazolium zwitterions, including a derivative of 3-[(1-Phenylethyl)amino]propanoic acid, demonstrated effective corrosion inhibition on mild steel. The compound showed significant inhibition efficiency at low concentrations, acting as a mixed-type inhibitor, as evidenced by electrochemical impedance and potentiodynamic polarization methods (Srivastava et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, 3-[(1-Phenylethyl)amino]propanoic acid and its derivatives have been used as intermediates in drug synthesis. For example, S-3-amino-3-phenylpropionic acid, a derivative, is an important intermediate in the production of S-dapoxetine, a treatment for premature ejaculation. The study highlighted the enantioselective activity of this compound, showing its importance in chiral catalysis for pharmaceutical applications (Li et al., 2013).

Material Science

In material science, derivatives of 3-[(1-Phenylethyl)amino]propanoic acid are used in the functional modification of hydrogels. A study involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a derivative of this acid, showed improved thermal stability and promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

Chemical Synthesis

The compound and its derivatives are also significant in synthetic chemistry. For example, a study on the enantioselective addition of diethylzinc to aldehydes using (R)-1-phenylethylamine-derived 1,4-amino alcohols, closely related to 3-[(1-Phenylethyl)amino]propanoic acid, showcased their utility in producing chiral secondary alcohols, a crucial step in various chemical syntheses (Asami et al., 2015).

Eigenschaften

IUPAC Name |

3-(1-phenylethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-8-7-11(13)14)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOGWZCNJDREPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385113 | |

| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Phenylethyl)amino]propanoic acid | |

CAS RN |

95350-05-3 | |

| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

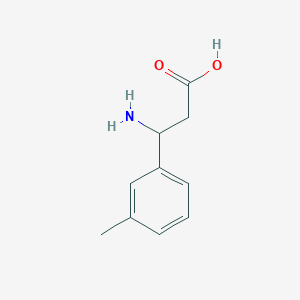

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)